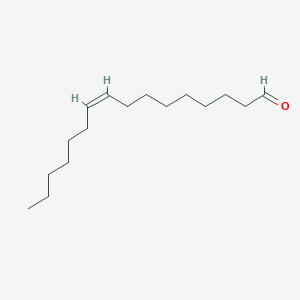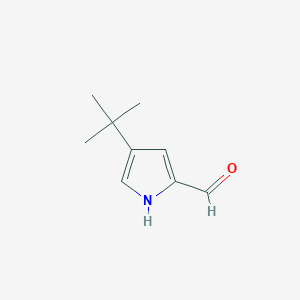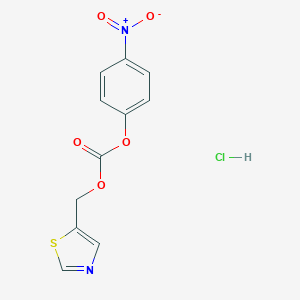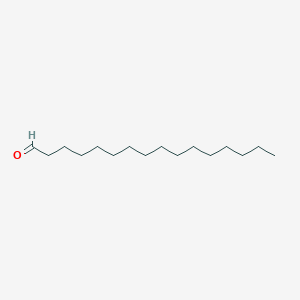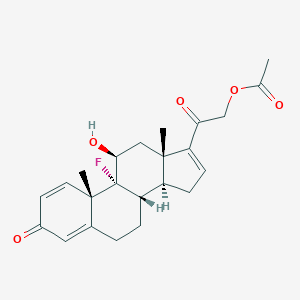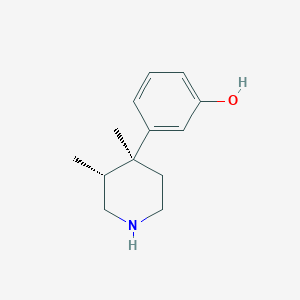
3-((3S,4S)-3,4-ジメチルピペリジン-4-イル)フェノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)phenol is a chemical compound that features a piperidine ring substituted with two methyl groups and a phenol group
科学的研究の応用
3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)phenol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including as a precursor for drug development.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with biological systems and potential as a bioactive compound.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)phenol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Phenol Group: The phenol group is introduced through a substitution reaction, often involving a phenol derivative and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Reduction reactions can modify the piperidine ring or the phenol group.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction may produce various reduced forms of the compound.
作用機序
The mechanism of action of 3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)phenol involves its interaction with specific molecular targets. The phenol group can engage in hydrogen bonding and other interactions with biological molecules, while the piperidine ring may interact with receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)ethanol: Similar structure but with an ethanol group instead of a phenol group.
3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)methanol: Contains a methanol group instead of a phenol group.
3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)aniline: Features an aniline group instead of a phenol group.
Uniqueness
The presence of the phenol group in 3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)phenol imparts unique chemical properties, such as increased acidity and the ability to participate in specific types of chemical reactions (e.g., electrophilic aromatic substitution). This makes it distinct from its analogs with different functional groups.
特性
CAS番号 |
145678-87-1 |
|---|---|
分子式 |
C13H19NO |
分子量 |
205.30 g/mol |
IUPAC名 |
3-[(3R,4S)-3,4-dimethylpiperidin-4-yl]phenol |
InChI |
InChI=1S/C13H19NO/c1-10-9-14-7-6-13(10,2)11-4-3-5-12(15)8-11/h3-5,8,10,14-15H,6-7,9H2,1-2H3/t10-,13-/m0/s1 |
InChIキー |
HXZDAOSDNCHKFE-GWCFXTLKSA-N |
SMILES |
CC1CNCCC1(C)C2=CC(=CC=C2)O |
異性体SMILES |
C[C@H]1CNCC[C@]1(C)C2=CC(=CC=C2)O |
正規SMILES |
CC1CNCCC1(C)C2=CC(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


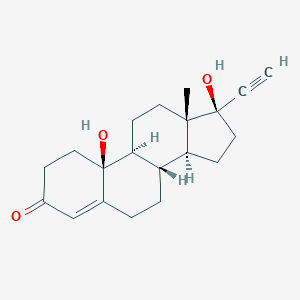
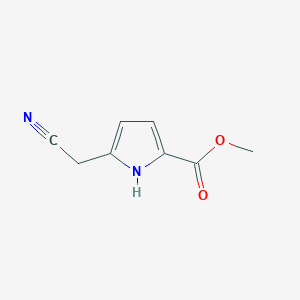
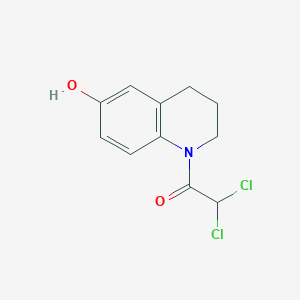
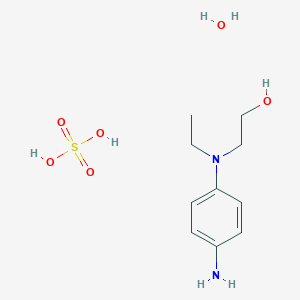
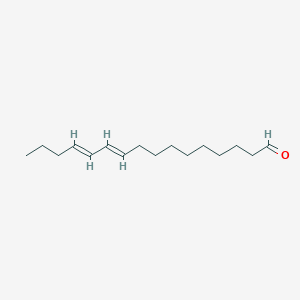
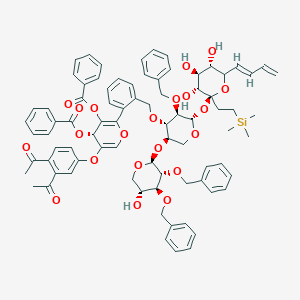
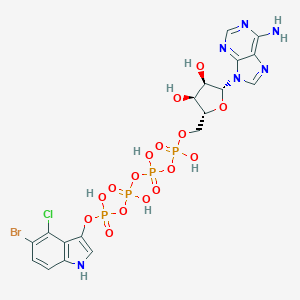
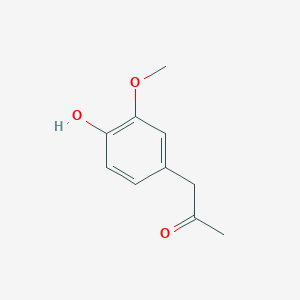
![2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol](/img/structure/B134126.png)
